molecular formula C20H16N6OS B2851488 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894061-40-6

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2851488
CAS No.: 894061-40-6
M. Wt: 388.45
InChI Key: ZFHZTVJJGURDNW-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex organic compound featuring an indole ring system fused with a triazolopyridazine moiety. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key steps may include:

  • Formation of the indole ring via Fischer indole synthesis or other methods.

  • Introduction of the triazolopyridazine moiety through cyclization reactions.

  • Subsequent functionalization to introduce the pyridine and thioethanone groups.

Industrial Production Methods: Industrial-scale production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioethanone group to a sulfoxide or sulfone.

  • Reduction: Reduction of the pyridine ring to a piperidine derivative.

  • Substitution: Replacement of the pyridine or triazolopyridazine groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions might employ reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions could involve nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Sulfoxides or sulfones from oxidation.

  • Piperidine derivatives from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interaction with biological targets and pathways.

  • Medicine: Investigating its potential as a therapeutic agent, possibly in the treatment of diseases such as cancer or infections.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • Indole derivatives: Other compounds containing the indole ring system.

  • Triazolopyridazines: Compounds with similar triazolopyridazine structures.

  • Pyridine derivatives: Compounds featuring pyridine rings.

Uniqueness: 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone stands out due to its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-19(25-12-9-15-3-1-2-4-17(15)25)13-28-20-23-22-18-6-5-16(24-26(18)20)14-7-10-21-11-8-14/h1-8,10-11H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHZTVJJGURDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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